molecular formula C28H37O2P B14898424 Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate

Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate

Cat. No.: B14898424
M. Wt: 436.6 g/mol
InChI Key: PNESEIVIGOEBHN-UHFFFAOYSA-N
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Description

Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a biphenyl structure with a dicyclohexylphosphanyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The biphenyl structure is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The biphenyl structure allows for π-π interactions, enhancing its binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2’-(dicyclohexylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate is unique due to its combination of a biphenyl structure with an ester group and a dicyclohexylphosphanyl moiety. This unique combination allows for diverse applications in catalysis, material science, and biological studies.

Properties

Molecular Formula

C28H37O2P

Molecular Weight

436.6 g/mol

IUPAC Name

methyl 3-[2-(2-dicyclohexylphosphanylphenyl)phenyl]propanoate

InChI

InChI=1S/C28H37O2P/c1-30-28(29)21-20-22-12-8-9-17-25(22)26-18-10-11-19-27(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-19,23-24H,2-7,13-16,20-21H2,1H3

InChI Key

PNESEIVIGOEBHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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